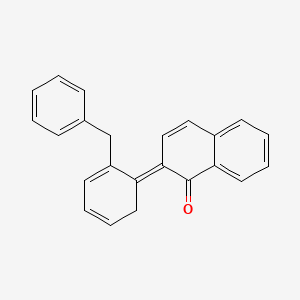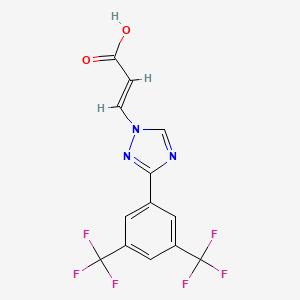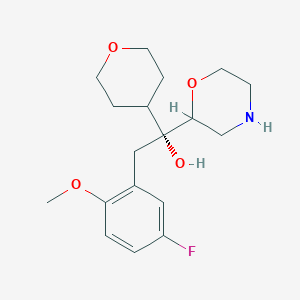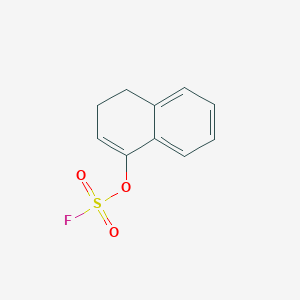![molecular formula C13H12N2O3S B14803821 2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline](/img/structure/B14803821.png)
2-methoxy-N-[(E)-(5-methylthiophen-2-yl)methylidene]-5-nitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-methoxy-5-nitrophenyl)[(5-methyl-2-thienyl)methylene]amine is an organic compound with a complex structure that includes both aromatic and heterocyclic components
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-methoxy-5-nitrophenyl)[(5-methyl-2-thienyl)methylene]amine typically involves the condensation of 2-methoxy-5-nitrobenzaldehyde with 5-methyl-2-thiophenemethylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
While specific industrial production methods for (2-methoxy-5-nitrophenyl)[(5-methyl-2-thienyl)methylene]amine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(2-methoxy-5-nitrophenyl)[(5-methyl-2-thienyl)methylene]amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nucleophiles such as halides, under basic conditions.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of oxides.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
(2-methoxy-5-nitrophenyl)[(5-methyl-2-thienyl)methylene]amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of (2-methoxy-5-nitrophenyl)[(5-methyl-2-thienyl)methylene]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound .
Comparación Con Compuestos Similares
Similar Compounds
(2-methoxy-5-nitrophenyl)[(5-methyl-2-thienyl)methylene]amine: Unique due to the presence of both methoxy and nitro groups, as well as the thiophene ring.
(2-methoxy-5-nitrophenyl)[(5-methyl-2-furyl)methylene]amine: Similar structure but with a furan ring instead of a thiophene ring.
(2-methoxy-5-nitrophenyl)[(5-methyl-2-pyridyl)methylene]amine: Contains a pyridine ring, which can alter its electronic properties and reactivity.
Uniqueness
The uniqueness of (2-methoxy-5-nitrophenyl)[(5-methyl-2-thienyl)methylene]amine lies in its combination of functional groups and heterocyclic components, which confer specific chemical and biological properties that can be exploited in various applications .
Propiedades
Fórmula molecular |
C13H12N2O3S |
|---|---|
Peso molecular |
276.31 g/mol |
Nombre IUPAC |
N-(2-methoxy-5-nitrophenyl)-1-(5-methylthiophen-2-yl)methanimine |
InChI |
InChI=1S/C13H12N2O3S/c1-9-3-5-11(19-9)8-14-12-7-10(15(16)17)4-6-13(12)18-2/h3-8H,1-2H3 |
Clave InChI |
RWERSXFWMABESE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)C=NC2=C(C=CC(=C2)[N+](=O)[O-])OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2E)-N-[(4-chloro-3-nitrophenyl)carbamothioyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14803780.png)
![3-{[(E)-(2,3-dihydroxyphenyl)methylidene]amino}benzamide](/img/structure/B14803784.png)

![4-{(E)-[(4-chlorophenyl)imino]methyl}benzene-1,2-diol](/img/structure/B14803795.png)
![4,5-dimethyl-2-({[(2E)-3-(thiophen-2-yl)prop-2-enoyl]carbamothioyl}amino)thiophene-3-carboxamide](/img/structure/B14803799.png)

![N-{4-[methyl(phenyl)sulfamoyl]phenyl}-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14803811.png)
![3-fluoro-4-methyl-N-[(E)-(2-nitrophenyl)methylidene]aniline](/img/structure/B14803815.png)

